molecular formula C14H14O2 B12392367 2-Phenoxy-1-phenylethanol-d1

2-Phenoxy-1-phenylethanol-d1

Cat. No.: B12392367
M. Wt: 215.26 g/mol
InChI Key: GSBICRJXEDSPTE-FCFVPJCTSA-N
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Description

2-Phenoxy-1-phenylethanol-d1 is a deuterium-labeled compound, which means one of the hydrogen atoms in the molecule is replaced with deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-1-phenylethanol-d1 typically involves the deuterium labeling of 2-Phenoxy-1-phenylethanol. One common method includes the reaction of 2-bromoacetophenone with phenol in the presence of potassium carbonate in acetone, followed by reduction with sodium borohydride in methanol . The deuterium labeling can be achieved by using deuterated reagents or solvents during the synthesis process.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-1-phenylethanol-d1 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenyl and phenoxy groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohol derivatives.

Scientific Research Applications

2-Phenoxy-1-phenylethanol-d1 is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetics studies.

    Biology: Employed in metabolic studies to understand the behavior of deuterium-labeled compounds in biological systems.

    Medicine: Investigated for its potential effects on pharmacokinetics and drug metabolism.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Phenoxy-1-phenylethanol-d1 involves its interaction with various molecular targets and pathways. The deuterium labeling can affect the compound’s pharmacokinetics and metabolic profile, leading to differences in absorption, distribution, metabolism, and excretion compared to its non-labeled counterpart . The specific pathways and targets depend on the context of its use in research or applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenoxy-1-phenylethanol
  • 1-Phenoxy-2-propanol
  • 2-Amino-1-phenylethanol
  • 1-Phenylethanol-2-13C

Uniqueness

2-Phenoxy-1-phenylethanol-d1 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium can lead to differences in reaction kinetics and metabolic stability, making it a valuable tool in various scientific studies .

Properties

Molecular Formula

C14H14O2

Molecular Weight

215.26 g/mol

IUPAC Name

1-deuterio-2-phenoxy-1-phenylethanol

InChI

InChI=1S/C14H14O2/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10,14-15H,11H2/i14D

InChI Key

GSBICRJXEDSPTE-FCFVPJCTSA-N

Isomeric SMILES

[2H]C(COC1=CC=CC=C1)(C2=CC=CC=C2)O

Canonical SMILES

C1=CC=C(C=C1)C(COC2=CC=CC=C2)O

Origin of Product

United States

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